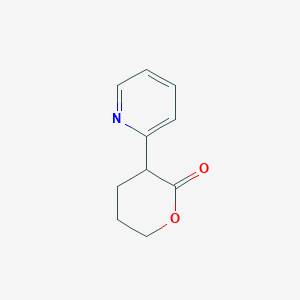

3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one

CAS No.: 1822679-87-7

Cat. No.: VC3187504

Molecular Formula: C10H11NO2

Molecular Weight: 177.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1822679-87-7 |

|---|---|

| Molecular Formula | C10H11NO2 |

| Molecular Weight | 177.2 g/mol |

| IUPAC Name | 3-pyridin-2-yloxan-2-one |

| Standard InChI | InChI=1S/C10H11NO2/c12-10-8(4-3-7-13-10)9-5-1-2-6-11-9/h1-2,5-6,8H,3-4,7H2 |

| Standard InChI Key | RGXGHADVCBAJNF-UHFFFAOYSA-N |

| SMILES | C1CC(C(=O)OC1)C2=CC=CC=N2 |

| Canonical SMILES | C1CC(C(=O)OC1)C2=CC=CC=N2 |

Introduction

Chemical Structure and Properties

Structural Features

3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one consists of a saturated six-membered lactone ring with a pyridin-2-yl substituent at the 3-position. The compound contains two heterocyclic rings: the tetrahydropyran-2-one core and the pyridine ring. The lactone functionality (cyclic ester) is characterized by a carbonyl group at the 2-position of the tetrahydropyran ring.

The molecular formula of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one is C10H11NO2, with a molecular weight of approximately 177.20 g/mol. The compound features a chiral center at the 3-position, where the pyridin-2-yl substituent is attached, potentially leading to stereoisomers with distinct properties.

Physical Properties

Based on compounds with similar structures, such as 3-heptyltetrahydro-2H-pyran-2-one (CAS#: 59726-51-1), the following physical properties can be estimated for 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one:

| Property | Estimated Value |

|---|---|

| Physical State | Solid at room temperature |

| Color | Colorless to pale yellow |

| Melting Point | 80-120°C (estimated) |

| Boiling Point | >250°C (estimated) |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, chloroform, ethanol), partially soluble in water |

| Log P | 1.5-2.5 (estimated) |

| Flash Point | >100°C (estimated) |

| Density | 1.1-1.3 g/cm³ (estimated) |

These estimated values are based on the properties of similar compounds and structural considerations. The actual properties of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one may vary and would need to be determined experimentally.

Spectroscopic Characteristics

The spectroscopic characteristics of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one would typically include:

Infrared (IR) Spectroscopy

Strong carbonyl absorption band around 1720-1750 cm⁻¹ (C=O stretching of the lactone), as well as C-O stretching bands in the 1000-1300 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations from the pyridine ring would appear in the 1400-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Signals corresponding to the protons of the tetrahydropyran ring (typically 1.5-4.5 ppm), and aromatic protons of the pyridine ring (typically 7.0-8.5 ppm). The proton at the 3-position would likely appear as a multiplet around 3.5-4.5 ppm.

¹³C NMR: A characteristic carbonyl carbon signal around 170-180 ppm, pyridine carbons in the 120-160 ppm region, and tetrahydropyran ring carbons in the 20-80 ppm region.

Mass Spectrometry

A molecular ion peak at m/z 177 (M+), with fragmentation patterns corresponding to the loss of CO (M-28), and other characteristic fragments.

Synthesis Methods

General Approaches to Tetrahydropyran-2-one Synthesis

Several synthetic methods can be employed to prepare tetrahydropyran-2-one derivatives, which could be adapted for the synthesis of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one:

One-Pot Synthesis Using Activated Methylene or Methyl Groups

A one-pot synthesis procedure can be employed, starting from appropriate precursors such as 1,3-dicarbonyl compounds, methyl ketones, or lactones. This approach involves reaction with a one-carbon building block (e.g., DMFDMA, triethyl orthoformate) and an N-acylglycine in acetic anhydride. This methodology has been effectively used for the synthesis of various pyran-2-one derivatives .

The one-pot synthesis of pyran-2-one derivatives can be modified for less activated ketones, such as cycloalkanones and arylacetones, to obtain corresponding 3-substituted pyran-2-one derivatives in high yield . This approach could potentially be adapted for introducing a pyridin-2-yl group at the 3-position.

Cyclization of δ-Hydroxy Esters

Another potential route involves the cyclization of δ-hydroxy esters, which can be prepared through various methods such as:

-

Aldol reactions followed by reduction

-

Ring-opening of epoxides with carboxylate nucleophiles

-

Dihydroxylation of unsaturated esters followed by selective protection and cyclization

Metal-Catalyzed Cyclization Reactions

Transition metal-catalyzed reactions, such as palladium-catalyzed cyclizations, could be employed to construct the tetrahydropyran-2-one core with the desired pyridin-2-yl substituent at the 3-position.

Analytical Methods for Characterization

Chromatographic Methods

Several chromatographic techniques can be employed for the analysis, purification, and characterization of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one:

High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for both analytical and preparative purposes, using appropriate column types (e.g., C18 reverse-phase columns) and mobile phase compositions. Detection could be achieved using UV detection (typically around 254-280 nm due to the pyridine chromophore) or mass spectrometry.

Gas Chromatography (GC)

For volatile derivatives or silylated forms of the compound, gas chromatography could be employed, potentially coupled with mass spectrometry (GC-MS) for identification and structural confirmation.

Thin-Layer Chromatography (TLC)

TLC systems using silica gel plates and appropriate solvent systems (e.g., ethyl acetate/hexane mixtures, dichloromethane/methanol mixtures) could be used for monitoring reactions and initial purity assessments.

Spectroscopic Identification

Various spectroscopic techniques are valuable for the identification and structural characterization of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy provide valuable structural information. Two-dimensional techniques such as COSY, HSQC, HMBC, and NOESY could provide additional insights into the compound's structure and stereochemistry.

X-ray Crystallography

If suitable crystals can be obtained, X-ray crystallography would provide definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule. This technique has been successfully applied to related heterocyclic compounds, as mentioned in search result , where X-ray crystal structures revealed supramolecular architectures with interesting properties.

Applications and Future Research Directions

Medicinal Chemistry Applications

The structural features of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one make it a potential scaffold for medicinal chemistry applications:

Drug Development

As a heterocyclic compound with multiple functional groups, 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one could serve as a starting point for the development of drug candidates targeting various diseases. The lactone functionality and pyridine ring provide sites for further modification to optimize pharmacokinetic and pharmacodynamic properties.

Fragment-Based Drug Discovery

The relatively small size and distinctive functionality of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one make it suitable as a fragment for fragment-based drug discovery approaches. The compound could be screened against biological targets to identify potential binding interactions that could be optimized through structural modifications.

Synthetic Applications

Beyond its potential biological activities, 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one could serve as a valuable synthetic intermediate:

Building Block for Complex Molecules

The compound could function as a building block for the synthesis of more complex molecules, taking advantage of the reactivity of both the lactone functionality and the pyridine ring.

Template for Diversity-Oriented Synthesis

The distinct functional groups in 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one provide opportunities for diverse chemical transformations, making it a suitable template for diversity-oriented synthesis aimed at creating libraries of compounds for biological screening.

Future Research Directions

Several research areas could be explored for further development of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one and its derivatives:

Improved Synthetic Methods

Development of efficient, scalable, and stereoselective methods for the synthesis of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one remains an important research direction. Advances in transition metal catalysis, C-H activation, and green chemistry approaches could contribute to more sustainable synthetic routes.

Comprehensive Biological Evaluation

Thorough assessment of the biological activities of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one, including enzyme inhibition, antimicrobial properties, and anti-inflammatory effects, would provide valuable insights into its potential therapeutic applications.

Structure-Activity Relationship Studies

Systematic investigation of the effects of structural modifications on the biological activities of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one derivatives could lead to the identification of more potent and selective compounds for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume